proteinase inhibitor ATI proteinase inhibitor ATI
Brand Name: Vulcanchem
CAS No.: 167821-94-5
VCID: VC0222687
InChI:
SMILES:
Molecular Formula: C9H14N2O4
Molecular Weight: 0

proteinase inhibitor ATI

CAS No.: 167821-94-5

Cat. No.: VC0222687

Molecular Formula: C9H14N2O4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

proteinase inhibitor ATI - 167821-94-5

Specification

CAS No. 167821-94-5
Molecular Formula C9H14N2O4
Molecular Weight 0

Introduction

Structure and Classification of ATI

ATIs represent a structurally diverse group of proteins with several distinct forms identified across different plant species. In wheat, ATIs are classified based on their electrophoretic mobility and solubility in chloroform/methanol (CM) mixtures .

Main Structural Categories

Wheat ATIs are categorized into three primary structural forms:

  • Monomeric inhibitors: Including ATI 0.28, these proteins function primarily as single units .

  • Dimeric inhibitors: The 0.19 and 0.53 inhibitors fall into this category, consisting of two associated protein subunits .

  • Tetrameric inhibitors: These complex structures comprise CM proteins (CM1, CM2, CM3, CM16) .

Additionally, wheat contains inhibitors of trypsin only, termed CMX, with molecular masses between 11,400 and 11,500 Da, based on their homology with barley trypsin inhibitors .

Molecular Characteristics

The Ascaris trypsin inhibitor (ATI), derived from the helminthic worm Ascaris lumbricoides var suum, represents a distinct family of serine protease inhibitors characterized by:

  • A small protein domain of 61-62 residues

  • Five disulfide bonds (two positioned on either side of the reactive site)

  • The pairing arrangement of these disulfide bridges has been established as: Cys5-Cys38, Cys15-Cys33, Cys18-Cys29, Cys22-Cys60, and Cys40-Cys54

The three-dimensional structure of ATI includes four short beta-strands arranged in two approximately perpendicular beta-sheets, with the reactive site loop bounded by two disulfide bridges (Cys15-Cys33 and Cys18-Cys29) . This unique structural fold differs significantly from other serine protease inhibitors, except at the reactive site .

Occurrence and Distribution in Food Sources

ATIs are predominantly found in cereal grains, with significant variations in content and composition across different species.

Variation by Wheat Species and Ploidy

ATI content varies significantly based on wheat species and their ploidy level (chromosome set number):

Wheat TypePloidyATI CharacteristicsRelative ATI Content
Bread wheat (T. aestivum)Hexaploid (AABBDD)Contains all main ATI forms with balanced proportionsHigh
Durum wheat (T. durum)Tetraploid (AABB)Higher proportion of tetrameric CM-type inhibitorsHigh
Spelt (T. spelta)Hexaploid (AABBDD)Similar to bread wheatHigh
Emmer (T. dicoccum)Tetraploid (AABB)Similar to durum wheatHigh
Einkorn (T. monococcum)Diploid (AA)Low or absent for most ATIs; shows lowest α-amylase inhibitory activity but highest trypsin inhibitory activityLow

This variation is largely influenced by the genomic contribution, with the B and D genomes contributing more significantly to ATI content than the A genome in hexaploid wheat .

Biochemical Properties and Mechanisms of Action

ATIs function through specific biochemical mechanisms that allow them to inhibit various enzymes involved in digestion and metabolism.

Enzyme Inhibition Specificity

Different ATI forms exhibit varying specificities toward enzymes:

  • Monomeric inhibitor ATI 0.28: Active against insect α-amylases but shows limited activity against human salivary amylase .

  • Dimeric inhibitors 0.19 and 0.53: Active against both human salivary and porcine pancreatic amylases, though the 0.53 inhibitor shows less activity against the porcine enzyme. They also inhibit enzymes from various insects .

  • Tetrameric inhibitors: More active against Lepidopteran α-amylases compared to monomeric and dimeric inhibitors .

Many ATIs are bi-functional, capable of inhibiting both α-amylase and trypsin simultaneously, with one monomer able to inhibit one molecule of α-amylase and one molecule of trypsin at the same time .

Inhibition Mechanism

ATIs inhibit digestive enzymes primarily through competitive binding . They block the active site of proteases by binding to their critical portions, thus preventing the true substrates from binding . This competitive inhibition mechanism affects the catalytic activity of enzymes like trypsin and chymotrypsin, which are formed in the small intestine from their pancreatic proenzymes .

The inhibitory activity is often quantified using Ki values (inhibition constants), which reflect the binding affinity between the inhibitor and the enzyme. For example, BmKPI (a scorpion-derived protease inhibitor) showed potent inhibitory activity against trypsin (Ki = 1.8 × 10^-6 M), chymotrypsin (Ki = 3.2 × 10^-8 M), and elastase (Ki = 1.6 × 10^-7 M) .

Physiological Functions in Plants

In plants, ATIs serve crucial protective functions that have evolved as defense mechanisms against predation and pathogen attack.

Defense Against Herbivores

ATIs function as part of plants' defense arsenal against herbivorous insects and other pests by inhibiting their digestive enzymes, particularly α-amylases . This inhibition disrupts the ability of insect pests to digest starch, thereby reducing their nutritional intake and growth . The varying specificity of different ATI forms toward insect enzymes suggests evolutionary adaptation to target specific predators .

Antimicrobial Properties

Beyond insect defense, some ATIs demonstrate antimicrobial activities against various pathogens. For instance, certain trypsin inhibitors have shown antifungal properties, potentially contributing to plant resistance against fungal infections .

Impact on Human Health

The interaction between dietary ATIs and human physiology has emerged as an area of significant research interest, particularly regarding inflammatory and immune-mediated conditions.

Immune System Activation and Inflammation

Perhaps the most significant health implication of ATIs involves their interaction with the immune system:

  • TLR4 Activation: Wheat ATIs have been identified as potent activators of the innate immune system through direct interaction with Toll-like receptor 4 (TLR4) . This interaction occurs with nanomolar affinity, triggering downstream inflammatory cascades .

  • Pro-inflammatory Cytokines: ATI exposure has been shown to induce the release of pro-inflammatory cytokines such as IL-8, MCP-1, TNF-α, and IL-15 in various experimental models .

  • Intestinal Inflammation: In mouse models, wheat ATIs (at doses corresponding to normal human dietary intake of 500-1500 mg/day) increased inflammation in intestinal tissues, with increased transcript levels of multiple inflammatory markers in the distal ileum .

Neurological Implications

Recent research has highlighted potential connections between dietary ATIs and neurological conditions:

  • Central Nervous System (CNS) Inflammation: In an experimental autoimmune encephalitis (EAE) mouse model of multiple sclerosis, dietary wheat ATIs dose-dependently exacerbated clinical scores and increased CNS inflammation .

  • Gut-Brain Axis: ATI-induced intestinal inflammation appears capable of propagating to extraintestinal sites, including the CNS, supporting the importance of the gut-brain axis in inflammatory neurological diseases .

  • Immune Cell Migration: Dietary ATIs increased numbers and activation of pro-inflammatory intestinal, lymph node, splenic, and CNS myeloid cells, as well as CNS-infiltrating encephalitogenic T-lymphocytes .

ATI Content Variability

The content and composition of ATIs in wheat and other cereals demonstrate significant variability influenced by both genetic and environmental factors.

Genetic Factors

Genetic determinants substantially influence ATI content:

  • Genomic Contribution: In hexaploid wheat, the B and D genomes contribute more significantly to ATI content than the A genome, explaining the lower ATI content in einkorn wheat (A genome only) .

  • Species Variation: Quantitative analysis of 13 ATIs (including 0.19, 0.28, 0.53, CM1, CM2, CM3, CM16) across eight genotypes of five wheat species revealed similar contents in hexaploid and tetraploid wheats, while they were low or absent in diploid einkorn .

  • Cultivar Differences: Within the same wheat species, different cultivars can exhibit varying ATI profiles, though this variation is generally less significant than interspecies differences .

Wheat Typeα-Amylase Inhibitory ActivityTrypsin Inhibitory ActivityEnvironmental Sensitivity
Hexaploid wheatsHighModerate to HighModerate
Tetraploid wheatsHighModerate to HighModerate
EinkornVery LowHighestVariable
Modern varietiesVariable (no systematic difference from landraces)Variable (no systematic difference from landraces)Moderate
LandracesVariable (no systematic difference from modern varieties)Variable (no systematic difference from modern varieties)Moderate

Processing Effects on ATI Activity

Food processing methods can significantly alter the structure and bioactivity of ATIs in cereal-based foods.

Thermal Processing

Heat treatments applied during food preparation affect ATI stability and activity:

  • Denaturation: Exposure to heat can cause structural changes in ATI proteins, potentially reducing their enzyme inhibitory and inflammatory activities .

  • Moisture Effects: The combination of heat and moisture, as in baking or boiling, may have more pronounced effects on ATI denaturation than dry heat alone .

Fermentation

Fermentation processes, particularly in bread making, can influence ATI content and activity:

  • Enzymatic Degradation: Microbial enzymes produced during fermentation may partially degrade ATIs, reducing their bioactivity .

  • Bacterial Metabolism: Some bacterial strains, including certain Lactobacillus species, appear capable of degrading ATIs, which may contribute to improved tolerance of fermented wheat products in sensitive individuals .

Current Research and Future Directions

Research on ATIs continues to evolve, with several important directions emerging for future investigation.

Genetic Modification Approaches

Efforts to reduce ATI content or activity through genetic approaches:

  • RNA Interference: Transgenic lines of bread wheat silenced for CM3, CM16, and 0.28 ATI genes have been produced using RNA-interference techniques .

  • CRISPR-Cas9: Marker-free genome editing using CRISPR-Cas9 has been employed to produce both small mutations and large deletions in CM3 and CM16 ATI genes in durum wheat .

Improved Analytical Methods

Developments in detection and characterization methods:

  • Targeted MS Analysis: Advanced mass spectrometry methods have been developed for targeted analysis of ATI peptides, allowing for better characterization of ATI profiles across wheat varieties .

  • Functional Assays: Improved enzymatic and cell-based assays to better assess the biological activity of ATIs in food products and their effects on human cells .

Clinical Research Needs

Important areas for clinical investigation include:

  • Bioavailability Studies: Better understanding of how dietary ATIs are digested, absorbed, and metabolized in humans .

  • Dose-Response Relationships: Clarification of the relationship between ATI intake and various health outcomes, including threshold levels for adverse effects in sensitive individuals .

  • Intervention Studies: Controlled dietary interventions to assess the effects of ATI reduction on symptoms in conditions like non-celiac wheat sensitivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator